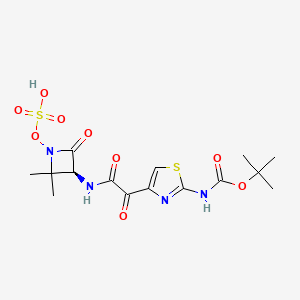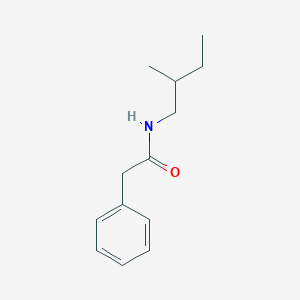
Mupirocin (calcium hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mupirocin (calcium hydrate) is an antibiotic produced by the bacterium Pseudomonas fluorescens. It is primarily used to treat skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Mupirocin works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of gram-positive bacteria and certain gram-negative bacteria .
準備方法
Mupirocin (calcium hydrate) is prepared through a fermentation process using Pseudomonas fluorescens. The fermentation broth is clarified by filtration to remove biomass. The mupirocin is then adsorbed onto a hydrophobic adsorbent resin, exposed to a calcium-containing solution, washed to remove impurities, and eluted to obtain purified mupirocin calcium .
化学反応の分析
Mupirocin (calcium hydrate) undergoes various chemical reactions, including:
Oxidation: Mupirocin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups in mupirocin, affecting its antibacterial activity.
Substitution: Mupirocin can undergo substitution reactions, where functional groups are replaced by other groups, potentially modifying its properties
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mupirocin (calcium hydrate) has several scientific research applications:
Chemistry: It is used as a model compound to study antibiotic synthesis and degradation.
Biology: Researchers use mupirocin to study bacterial protein synthesis and resistance mechanisms.
Medicine: Mupirocin is widely used in clinical settings to treat skin infections and eradicate nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA).
Industry: It is used in the pharmaceutical industry for the development of topical antibiotic formulations
作用機序
Mupirocin (calcium hydrate) exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl transfer-RNA synthetase. This enzyme is crucial for the incorporation of isoleucine into bacterial proteins. By inhibiting this enzyme, mupirocin disrupts protein synthesis, leading to bacterial cell death .
類似化合物との比較
Mupirocin (calcium hydrate) is unique due to its specific mechanism of action and broad-spectrum activity. Similar compounds include:
Bactroban (mupirocin): Another formulation of mupirocin used for similar indications.
Augmentin (amoxicillin/clavulanate): A combination antibiotic with a different mechanism of action, used for a broader range of infections.
Polyhexanide: An antimicrobial agent used as an alternative to mupirocin for MRSA decolonization
Mupirocin’s uniqueness lies in its ability to inhibit bacterial isoleucyl transfer-RNA synthetase, a target not shared by many other antibiotics, reducing the likelihood of cross-resistance with other antimicrobial agents .
特性
分子式 |
C52H90CaO20 |
|---|---|
分子量 |
1075.3 g/mol |
IUPAC名 |
calcium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |
InChI |
InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2 |
InChIキー |
DDHVILIIHBIMQU-UHFFFAOYSA-L |
正規SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)



![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)




![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)



